

An In-depth Technical Guide to Oxanosine: Chemical Structure, Properties, and Biological Activity

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxanosine is a unique nucleoside analogue, originally isolated from Streptomyces capreolus, that has garnered significant interest within the scientific community due to its diverse biological activities. As a structural analogue of guanosine, it exhibits notable antibacterial, antiviral, and anticancer properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of oxanosine. Detailed experimental methodologies for key assays are provided, and its primary mechanism of action—the inhibition of inosine 5'-monophosphate dehydrogenase (IMPDH)—is discussed in detail. This document aims to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering a consolidated source of technical information to facilitate further investigation into the therapeutic potential of oxanosine.

Chemical Structure and Identification

Oxanosine, systematically named 5-amino-3-β-D-ribofuranosyl-imidazo[4,5-d][1][2]oxazin-7(3H)-one, is a guanosine analogue where the N1 and C6 atoms of the purine ring are replaced by an oxygen atom and a carbonyl group, respectively.[1] This structural modification is key to its biological activity.



Table 1: Chemical Identifiers of Oxanosine

Identifier	Value	
IUPAC Name	5-amino-3-[(2R,3R,4S,5R)-3,4-dihydroxy-5- (hydroxymethyl)oxolan-2-yl]imidazo[4,5-d][1] [2]oxazin-7-one	
CAS Number	80394-72-5	
Molecular Formula	C10H12N4O6	
SMILES	C1=NC2=C(N1[C@H]3INVALID-LINK CO)O">C@@HO)N=C(OC2=O)N	

Physicochemical Properties

A thorough understanding of the physicochemical properties of **oxanosine** is crucial for its application in experimental settings and for formulation development.

Table 2: Physicochemical Properties of Oxanosine

Property	Value	
Molecular Weight	284.23 g/mol	
Appearance	Solid	
Melting Point	Data not available	
рКа	Data not available	
Solubility	Soluble in water.	
UV Absorbance (λmax)	246 nm (ε = 11,200 M^{-1} cm ⁻¹) and 287 nm (ε = 7,400 M^{-1} cm ⁻¹) in aqueous solution.	
Storage	Store at -20°C for long-term stability.	

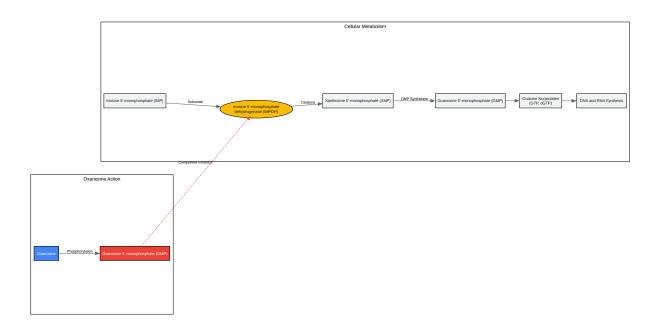
Biological and Pharmacological Properties



Oxanosine exhibits a broad spectrum of biological activities, which are primarily attributed to its role as a competitive inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo biosynthesis of guanine nucleotides.

Mechanism of Action: Inhibition of IMPDH

Oxanosine is phosphorylated intracellularly to **oxanosine** 5'-monophosphate (OMP). OMP then acts as a potent competitive inhibitor of IMPDH. This inhibition depletes the intracellular pool of guanine nucleotides, which are essential for DNA and RNA synthesis, thereby arresting cell proliferation.



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Caption: Mechanism of action of **oxanosine** via IMPDH inhibition.

Antibacterial Activity

Oxanosine has demonstrated inhibitory activity against various bacteria. For instance, it is active against Escherichia coli.



Antiviral Activity

The antiviral properties of **oxanosine** have been reported, notably against the Human Immunodeficiency Virus (HIV).

Anticancer Activity

By inhibiting DNA and RNA synthesis, **oxanosine** exhibits cytotoxic effects on cancer cell lines. It has been shown to inhibit the growth of HeLa cells.

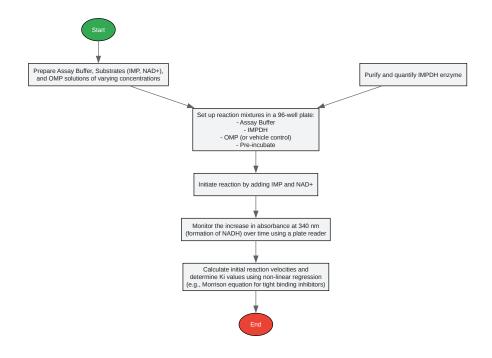
Table 3: Summary of Biological Activities of **Oxanosine**

Activity	Organism/Cell Line	Metric	Value
Antibacterial	Escherichia coli	MIC	Not specified in provided results
Antiviral	HIV-1	EC50	Not specified in provided results
Anticancer	HeLa cells	IC50	Not specified in provided results
Enzyme Inhibition	IMPDH	K _i (for OMP)	51 nM to 340 nM (depending on the organism)

Experimental ProtocolsIn Vitro IMPDH Inhibition Assay

This protocol outlines the determination of the inhibitory activity of **oxanosine** monophosphate (OMP) against IMPDH.





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Caption: Experimental workflow for the in vitro IMPDH inhibition assay.

Methodology:

- Reagent Preparation:
 - Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA, 1 mM DTT.
 - Substrates: Prepare stock solutions of IMP and NAD+ in the assay buffer.
 - Inhibitor: Prepare a serial dilution of oxanosine 5'-monophosphate (OMP) in the assay buffer.
- Enzyme Preparation:
 - Use purified recombinant IMPDH. Determine the protein concentration using a standard method (e.g., Bradford assay).
- Assay Procedure:



- In a 96-well UV-transparent plate, add the assay buffer, a fixed concentration of IMPDH, and varying concentrations of OMP (or vehicle for control wells).
- Pre-incubate the enzyme with the inhibitor for 10 minutes at room temperature.
- Initiate the reaction by adding a mixture of IMP and NAD+ to a final concentration within their respective Km ranges.
- Immediately begin monitoring the change in absorbance at 340 nm (due to the formation of NADH) every 30 seconds for 10-15 minutes using a microplate spectrophotometer.
- Data Analysis:
 - Calculate the initial velocity (rate of NADH formation) for each OMP concentration from the linear portion of the absorbance versus time plot.
 - Determine the Ki value by fitting the initial velocity data to the appropriate inhibition model (e.g., competitive inhibition) using a suitable software package.

General Protocol for Antibacterial Susceptibility Testing (Broth Microdilution)

This is a generalized protocol that can be adapted for testing the antibacterial activity of **oxanosine**.

Methodology:

- Bacterial Culture: Grow the bacterial strain of interest (e.g., E. coli) in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase.
- Compound Preparation: Prepare a 2-fold serial dilution of oxanosine in the broth medium in a 96-well microtiter plate.
- Inoculation: Adjust the bacterial culture to a concentration of approximately 5 x 10⁵ CFU/mL and add it to each well of the microtiter plate containing the serially diluted **oxanosine**. Include positive (bacteria only) and negative (broth only) controls.
- Incubation: Incubate the plate at 37°C for 18-24 hours.



• Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of **oxanosine** that completely inhibits visible bacterial growth.

General Protocol for Antiviral Assay (HIV-1 Replication Assay)

This is a generalized protocol that can be adapted for assessing the anti-HIV activity of **oxanosine**.

Methodology:

- Cell Culture: Culture a susceptible T-cell line (e.g., MT-4 cells) in a suitable medium (e.g., RPMI 1640 supplemented with 10% FBS).
- Compound Preparation: Prepare a serial dilution of **oxanosine** in the cell culture medium.
- Infection: Add the cells to a 96-well plate. Pre-treat the cells with the diluted **oxanosine** for a short period before adding a known amount of HIV-1 virus stock.
- Incubation: Incubate the infected cells for 4-5 days at 37°C in a CO2 incubator.
- Quantification of Viral Replication: Measure the extent of viral replication. This can be done by:
 - p24 Antigen ELISA: Quantify the amount of HIV-1 p24 capsid protein in the culture supernatant.
 - Reverse Transcriptase (RT) Assay: Measure the activity of viral reverse transcriptase in the supernatant.
 - Cell Viability Assay (e.g., MTT assay): Measure the cytopathic effect of the virus and the protective effect of the drug.
- Data Analysis: Calculate the 50% effective concentration (EC₅₀), the concentration of
 oxanosine that inhibits viral replication by 50%.

Conclusion



Oxanosine stands as a compelling molecule with a well-defined mechanism of action and a broad range of biological activities. Its ability to potently inhibit IMPDH makes it a valuable tool for studying nucleotide metabolism and a promising scaffold for the development of novel therapeutics. The detailed chemical, physical, and biological data, along with the experimental protocols provided in this guide, are intended to support and stimulate further research into the full therapeutic potential of this fascinating nucleoside analogue. Further investigations are warranted to fully elucidate its clinical applicability and to optimize its pharmacological profile.

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